molecular formula C19H20N4O2S2 B2752281 3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea CAS No. 690697-50-8

3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea

Cat. No.: B2752281
CAS No.: 690697-50-8
M. Wt: 400.52
InChI Key: WVQFBZDVOCQFEP-UHFFFAOYSA-N
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Description

3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea is a sophisticated synthetic compound designed as a key chemical scaffold for the inhibition of protein kinases. Its core structure is based on the thieno[2,3-c]pyrazole heterocycle, a privileged pharmacophore in medicinal chemistry known for its ability to interact with the ATP-binding site of various kinases. The molecule is strategically functionalized with a phenyl group at the N-1 position and a thiourea moiety linked via a tetrahydrofuran (oxolane) methyl group, which are critical for modulating solubility, bioavailability, and target binding affinity. Research into this compound and its analogs is primarily focused on oncology and signal transduction, as it serves as a precursor for developing potent and selective inhibitors of critical kinases involved in cell proliferation and survival pathways (Source) . The primary research value of this compound lies in its utility as a versatile intermediate for structure-activity relationship (SAR) studies, allowing medicinal chemists to explore the impact of different substituents on potency and selectivity against a panel of kinase targets. Its mechanism of action, as characterized in closely related analogs, involves competitive binding at the kinase domain, leading to the suppression of downstream phosphorylation events and induction of apoptosis in malignant cell lines (Source) . This makes it a valuable tool compound for investigating dysregulated signaling cascades in cancer biology and for the rational design of next-generation targeted therapeutics.

Properties

IUPAC Name

3-methyl-N-(oxolan-2-ylmethylcarbamothioyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c1-12-15-10-16(17(24)21-19(26)20-11-14-8-5-9-25-14)27-18(15)23(22-12)13-6-3-2-4-7-13/h2-4,6-7,10,14H,5,8-9,11H2,1H3,(H2,20,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQFBZDVOCQFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC(=S)NCC3CCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that are environmentally benign is also a consideration to meet industrial standards and regulations .

Chemical Reactions Analysis

Types of Reactions

3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Core Thieno[2,3-c]pyrazole Derivatives
  • Methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (CAS 24086-28-0) Molecular Formula: C₁₄H₁₂N₂O₂S Key Features: Lacks the thiourea and oxolane groups but shares the 3-methyl-1-phenyl-thieno[2,3-c]pyrazole core. Physical Properties: Predicted density 1.33 g/cm³, boiling point 360.9°C, and pKa -0.54, suggesting moderate lipophilicity and acidic character . Synthetic Relevance: Serves as a precursor for acyl chloride intermediates used in carboxamide synthesis (e.g., compound in ) .
  • N-(3-Chloro-2-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (CID 1202956) Molecular Formula: C₂₀H₁₆ClN₃OS Key Features: Substituted with a chloro-methylphenyl carboxamide group. Structural Insights: The carboxamide group replaces the thiourea moiety, reducing hydrogen-bonding capacity compared to the target compound. SMILES notation highlights planar aromaticity and halogen interactions .
Bioactive Analogues
  • 4-(2-Chloroacetamido)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (Compound 8) Activity: Demonstrated antioxidant efficacy in mitigating 4-nonylphenol toxicity in Clarias gariepinus erythrocytes. Data showed significant reduction in altered erythrocytes (59.70% recovery vs. control) . Comparison: The chloroacetamido group may enhance electrophilic reactivity, differing from the target compound’s thiourea-oxolane combination, which likely prioritizes target specificity over broad reactivity.

Structure-Activity Relationships (SAR)

  • Substitution Effects :
    • Pyrazole Core Modifications : Methyl and phenyl groups at positions 3 and 1 (respectively) are conserved across analogues, suggesting their role in stabilizing the aromatic system and modulating steric effects .
    • Thiourea vs. Carboxamide : Thiourea’s dual NH groups may enhance binding to enzymes or receptors via hydrogen bonds, whereas carboxamides (e.g., CID 1202956) rely on dipole interactions .
    • Oxolane Substituent : The oxolan-2-ylmethyl group in the target compound likely improves solubility compared to halogenated or alkyl chains in analogues, as seen in SAR studies of related heterocycles .

Biological Activity

The compound 3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea is a novel derivative within the pyrazole class, known for its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4OSC_{15}H_{18}N_{4}OS with a molecular weight of approximately 302.39 g/mol. Its structure features a thieno[2,3-c]pyrazole core, which is significant for its biological activity.

Anticancer Activity

Recent studies highlight the anticancer potential of pyrazole derivatives, including our compound of interest. A review by Bouabdallah et al. indicated that related pyrazole compounds exhibited significant cytotoxicity against various cancer cell lines such as Hep-2 and P815, with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .

Table 1: Anticancer Activity of Related Pyrazole Derivatives

CompoundCell LineIC50 (µM)
Compound AHep-23.25
Compound BP81517.82
3-{3-methyl-1-phenyl...}MCF7TBD

Anti-inflammatory Activity

Compounds with similar structural characteristics have also been evaluated for their anti-inflammatory properties. A study demonstrated that some substituted pyrazoles exhibit superior anti-inflammatory activity compared to traditional drugs like diclofenac sodium .

Table 2: Anti-inflammatory Activity Comparison

CompoundActivity TypeReference
Pyrazole AAnti-inflammatory (vs Diclofenac)
Pyrazole BCytotoxicity in cancer cells

The biological activity of 3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea is thought to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : Similar pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines.
  • Induction of Apoptosis : Compounds in this class often promote apoptosis through mitochondrial pathways, leading to increased caspase activity.
  • Modulation of Signaling Pathways : These compounds may interfere with key signaling pathways involved in cancer progression and inflammation.

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in vivo:

  • Study on MCF7 Cells : A recent investigation into the effects of thieno[2,3-c]pyrazole derivatives on MCF7 breast cancer cells showed promising results in reducing cell viability and inducing apoptosis at concentrations as low as 12 µM .
  • Inflammation Model : In a murine model of inflammation, a related compound demonstrated significant reduction in edema and inflammatory markers when administered at therapeutic doses .

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for preparing 3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-[(oxolan-2-yl)methyl]thiourea, and how can reaction conditions be optimized? A: The compound is synthesized via multi-step heterocyclic condensation. A typical approach involves refluxing intermediates (e.g., thienopyrazole-carboxylic acid derivatives) with thiourea precursors in ethanol or DMF-EtOH mixtures, followed by recrystallization . Optimization includes:

  • Catalysts : Heterogeneous catalysts (e.g., Bleaching Earth Clay, pH-12.5) improve yields in PEG-400 media at 70–80°C .
  • Solvents : Polar aprotic solvents (DMF) enhance solubility of aromatic intermediates.
  • Reaction Time : Monitor progress via TLC to avoid over-reaction and byproduct formation .

Advanced Characterization Techniques

Q: Which advanced analytical methods are critical for confirming the structure and purity of this compound? A: Beyond basic IR and NMR (for carbonyl and thiourea group identification) , advanced methods include:

  • X-ray Crystallography : Resolves stereochemistry of the tetrahydrofuran (oxolan) and thienopyrazole moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability for storage and handling protocols.

Biological Activity Evaluation

Q: How should researchers design experiments to evaluate the compound’s bioactivity (e.g., antitumor or antiviral potential)? A:

  • In Vitro Assays : Use standardized cell lines (e.g., HeLa, HEK293) with dose-response curves (0.1–100 μM) to determine IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Mechanistic Studies : Employ fluorescence-based assays to study interactions with DNA or enzymes (e.g., topoisomerase II) .
  • Advanced Models : For in vivo testing, use randomized block designs with split plots to account for biological variability .

Structural-Activity Relationship (SAR) Analysis

Q: What substituents on the thiourea or thienopyrazole moieties most significantly impact bioactivity? A: Key SAR findings include:

Substituent Impact Evidence Source
Oxolan-2-ylmethyl Enhances solubility and CNS penetration due to ether linkages .
3-Methyl group (thienopyrazole) Increases steric hindrance, reducing off-target binding .
Thiourea sulfur Critical for hydrogen bonding with biological targets (e.g., kinases) .

Stability and Degradation Studies

Q: What factors influence the compound’s stability, and how should degradation products be analyzed? A:

  • pH Sensitivity : The thiourea moiety is prone to hydrolysis in acidic conditions (pH < 4). Use buffered solutions (pH 7.4) for storage .
  • Light Sensitivity : Protect from UV exposure to prevent thiophene ring decomposition.
  • Degradation Analysis : Employ LC-MS/MS to identify byproducts (e.g., sulfonic acid derivatives from sulfur oxidation) .

Data Contradiction Resolution

Q: How should researchers address discrepancies in reported bioactivity data across studies? A:

  • Replicate Experiments : Use standardized protocols (e.g., OECD guidelines) with four replicates per condition .
  • Statistical Analysis : Apply ANOVA to differentiate between biological variability and methodological errors .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., pyrazole-thiazolidinone hybrids) to identify trends .

Environmental Impact Assessment

Q: What methodologies are recommended for studying this compound’s environmental fate? A:

  • Partitioning Studies : Measure log P (octanol-water) to predict bioaccumulation .
  • Ecotoxicology : Use Daphnia magna or algal models to assess acute toxicity (EC₅₀) .
  • Degradation Pathways : Simulate photolysis in aquatic systems using HPLC-UV to track breakdown products .

Advanced Computational Modeling

Q: How can molecular docking or QSAR models improve the understanding of this compound’s mechanism? A:

  • Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 or HIV protease) .
  • QSAR Parameters : Calculate electronegativity (χ) and polar surface area (PSA) to correlate with bioavailability .

Synthetic Byproduct Management

Q: What strategies minimize byproducts during large-scale synthesis? A:

  • Catalyst Optimization : Replace homogeneous catalysts with recyclable heterogeneous systems (e.g., zeolites) .
  • Flow Chemistry : Continuous reactors reduce side reactions by precise temperature/residence time control .

Cross-Disciplinary Applications

Q: How can this compound be repurposed for non-pharmaceutical research (e.g., materials science)? A:

  • Coordination Chemistry : Test as a ligand for transition metals (e.g., Cu²⁺ or Fe³⁺) in catalytic systems .
  • Polymer Science : Incorporate into conductive polymers via thiophene’s π-conjugation properties .

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